molecular formula C7H4N2O2 B1214597 4-Nitrobenzonitrile CAS No. 619-72-7

4-Nitrobenzonitrile

Cat. No.: B1214597
CAS No.: 619-72-7
M. Wt: 148.12 g/mol
InChI Key: NKJIFDNZPGLLSH-UHFFFAOYSA-N
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Description

4-Nitrobenzonitrile, also known as 1-Cyano-4-nitrobenzene, is an organic compound with the molecular formula C7H4N2O2. It is characterized by a nitro group (-NO2) and a cyano group (-CN) attached to a benzene ring. This compound is a yellow crystalline solid and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-aminobenzonitrile with sodium perborate in acetic acid, yielding this compound with a high yield of 91% . Another method includes the oxidation of 4-nitrobenzyl alcohol using 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical and iodine in dichloromethane, followed by treatment with ammonium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 4-Aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitrobenzonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of different products. The nitro group can undergo reduction to form an amino group, which can further react with other molecules .

Comparison with Similar Compounds

    3-Nitrobenzonitrile: Similar structure but with the nitro group in the meta position.

    4-Aminobenzonitrile: The nitro group is replaced with an amino group.

    4-Chlorobenzonitrile: The nitro group is replaced with a chlorine atom.

Uniqueness: 4-Nitrobenzonitrile is unique due to the presence of both a nitro and a cyano group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-nitrobenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJIFDNZPGLLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060706
Record name Benzonitrile, 4-nitro-
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Molecular Weight

148.12 g/mol
Source PubChem
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CAS No.

619-72-7
Record name 4-Nitrobenzonitrile
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Record name 4-Nitrobenzonitrile
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Record name Benzonitrile, 4-nitro-
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Synthesis routes and methods I

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzonitrile (100 mg, 0.727 mmol, 1 equivalent), sodium nitrite (100 mg, 1.45 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (6.7 mg, 0.00727 mmol, 0.01 equivalents) and phosphine ligand (0.017 mmol, 0.024 equivalents). The solids were slurried in t-butyl alcohol (1.3 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (12 μL, 0.036 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After 24 hours, the reaction vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (3×1 mL) before the filter cake was washed with tetrahydrofuran (2 mL). A wt % analysis was performed on the filtrate and an assay yield was measured (literature reference: Fors B P, et al. J. Am. Chem. Soc. 2009; 131: 12898-12899).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.017 mmol
Type
reactant
Reaction Step One
Quantity
6.7 mg
Type
catalyst
Reaction Step One
Quantity
12 μL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzophenone (100 mg, 0.426 mmol, 1 equivalent), sodium nitrite (63.7 mg, 0.923 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (0.005or 0.0025 equivalents) and 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (0.012 or 0.006 equivalents, respectively). The solids were slurried in t-butyl alcohol (0.84 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (7.4 μL, 0.023 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After indicated reaction time, the vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake was washed with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield was measured.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
63.7 mg
Type
reactant
Reaction Step One
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.4 μL
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Nitrobenzonitrile?

A1: The molecular formula of this compound is C7H4N2O2 and its molecular weight is 148.12 g/mol. []

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. For instance, its rotational spectra have been recorded via chirped-pulse Fourier transform microwave spectroscopy, providing insights into its molecular structure. [] Additionally, surface-enhanced Raman scattering (SERS) spectroscopy has been used to study its adsorption and reactivity on silver and silver/palladium nanoparticles. []

Q3: How does the presence of strong electron-withdrawing groups like nitrile and nitro groups influence the structure of this compound?

A3: Studies employing quantum-chemical calculations and experimental techniques like microwave spectroscopy reveal that the positions of the nitrile and nitro groups on the benzene ring affect the overall molecular structure. Steric interactions and competition for electron density between these electron-withdrawing groups lead to subtle structural variations compared to isomers like 2-nitrobenzonitrile and 3-nitrobenzonitrile. []

Q4: Does this compound undergo reduction reactions?

A4: Yes, this compound is susceptible to reduction. Research shows it can be readily reduced to 4-aminobenzonitrile under both aerobic and anaerobic conditions in the presence of rat liver enzymes. [] Additionally, it undergoes reduction of the nitro group to form 4,4’-azobis(benzonitrile) upon adsorption on silver/palladium nanoparticles, highlighting the catalytic effect of palladium. []

Q5: Can this compound act as a catalyst or participate in catalytic reactions?

A5: While this compound itself might not be a catalyst, it plays a crucial role in understanding catalytic processes. Research shows that its reduction to 4,4’-azobis(benzonitrile) is significantly enhanced on silver/palladium nanoparticles compared to pure silver nanoparticles. This observation highlights the catalytic role of palladium in the reduction process. []

Q6: Has this compound been utilized in the synthesis of other compounds?

A6: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it has been used in the synthesis of 2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazol through a multistep reaction sequence involving alcoholysis, amination, oximation, and hydrogen reduction. [] Additionally, it serves as a starting material in the synthesis of the antiretroviral drug Dolutegravir. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding the behavior of this compound. For instance, density functional theory (DFT) calculations have been employed to study its adsorption on silver and silver/palladium nanoparticles, providing insights into the molecular interactions involved. [] Additionally, DFT calculations have been used to investigate the reaction mechanism of this compound with sodium methoxide in the context of nucleophilic aromatic substitution reactions. []

Q8: How do structural modifications of this compound, particularly the introduction of cyano groups, affect its mutagenicity?

A8: Studies investigating the structure-activity relationship of nitroaniline mutagenicity have revealed that the introduction of cyano groups can drastically enhance mutagenic potency. For instance, 2,6‐Dicyano‐4‐nitroaniline and 2‐cyano‐4‐nitroaniline demonstrate significantly higher mutagenicity compared to unsubstituted nitroanilines in the Ames test. The position of the cyano substituent also plays a role, as 2‐amino‐4‐nitrobenzonitrile exhibits greater mutagenicity than 3‐nitroaniline. This "cyano effect" is attributed to potential influences on nitroreductase and acetyl CoA: arylamine N‐acetyltransferase, enzymes involved in the metabolic activation of nitroaromatic compounds. []

Q9: What analytical techniques are commonly used to characterize and quantify this compound?

A9: Various analytical techniques are employed to study this compound. High-performance liquid chromatography (HPLC) is crucial in analyzing reaction mixtures and determining the purity of synthesized this compound. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, plays a vital role in confirming the structure of this compound and its derivatives. []

Q10: What is the environmental fate of this compound, and are there strategies for its degradation?

A10: Although limited information is available regarding the specific environmental fate and degradation pathways of this compound, research suggests a potential for biodegradation. Studies have demonstrated the successful encapsulation of bacteria capable of degrading nitriles, including this compound, within sol-gel hybrid materials. These encapsulated bacteria exhibit increased enzyme activity compared to free cells, suggesting a promising approach for bioremediation and waste management. []

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